![molecular formula C18H11BrF3NO4 B3287495 2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide CAS No. 846599-53-9](/img/structure/B3287495.png)
2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide
Overview
Description
2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide inhibitor works by binding to the bromodomain of this compound, which prevents it from interacting with other proteins and inhibits its function in gene expression. This ultimately leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibitor can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to have anti-inflammatory effects and can inhibit the growth of other types of cells, such as fibroblasts.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide inhibitor in lab experiments is its specificity for this compound, which reduces the risk of off-target effects. However, one limitation is its potential toxicity, which can vary depending on the concentration used.
Future Directions
There are several potential future directions for research involving 2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. Another area is the investigation of this compound inhibitor in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal concentration and dosing regimen for this compound inhibitor in different types of cancer cells.
Scientific Research Applications
2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide inhibitor has been shown to have potential applications in scientific research, particularly in the field of cancer research. This compound is a protein that plays a crucial role in gene expression and is often overexpressed in cancer cells. Inhibiting this compound can lead to the suppression of cancer cell growth and proliferation.
properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF3NO4/c19-10-3-1-9(2-4-10)15-16(25)12-6-5-11(26-8-14(23)24)7-13(12)27-17(15)18(20,21)22/h1-7H,8H2,(H2,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMNWPGWURRELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.